molecular formula C18H18N2O3S B2903575 N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide CAS No. 2034333-26-9

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide

Cat. No.: B2903575
CAS No.: 2034333-26-9
M. Wt: 342.41
InChI Key: ZUBKVVGZZXUZSN-UHFFFAOYSA-N
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Description

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide is a synthetic organic compound with the molecular formula C18H18N2O3S and a molecular weight of 342.4 g/mol . This chemical features a hybrid structure incorporating furan and pyridine heterocyclic rings, a methylsulfonamide group, and a meta-methyl substituted phenyl (m-tolyl) ring. Compounds containing furan and pyridine heterocycles are of significant interest in medicinal chemistry due to their potential to act as ligands for various biological targets . Specifically, heterocyclic scaffolds are frequently investigated as potential ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors playing key roles in regulating glucose and lipid homeostasis . The presence of the sulfonamide group can contribute to hydrogen bonding and other key interactions with enzyme active sites, as seen in the development of other pharmacologically active molecules . Researchers can utilize this compound as a valuable building block or intermediate in drug discovery efforts, particularly in projects focused on developing modulators for nuclear receptors or other targets where such heterocyclic systems are relevant. The structure is provided in SMILES format: Cc1cccc(CS(=O)(=O)NCc2ccc(-c3ccoc3)nc2)c1 . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-14-3-2-4-15(9-14)13-24(21,22)20-11-16-5-6-18(19-10-16)17-7-8-23-12-17/h2-10,12,20H,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBKVVGZZXUZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC2=CN=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a furan ring, a pyridine moiety, and a sulfonamide group. Its molecular formula is C15H16N4O5SC_{15}H_{16}N_{4}O_{5}S with a molecular weight of approximately 364.4 g/mol. The structural components contribute to its unique electronic and steric properties, influencing its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Tubulin Binding : The compound binds to the colchicine site on tubulin, inhibiting its polymerization, which is crucial for cell division and proliferation.
  • Protein Interaction : The sulfonamide group may interact with specific proteins or enzymes involved in cellular signaling pathways, affecting their function and stability.
  • Oxidative Stress Induction : It may induce oxidative stress within cells, leading to apoptosis through the activation of pro-apoptotic factors.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies indicate that it can induce apoptosis in various cancer cell lines by interfering with mitotic spindle formation during cell division.

Case Study: Tubulin Inhibition
A focused library screening revealed that compounds similar to this compound selectively inhibit cancer cell growth while sparing normal endothelial cells. For instance, compounds were evaluated for their capacity to inhibit human umbilical vein endothelial cells (HUVECs) under different growth conditions, showing selectivity against activated endothelial cells within tumors.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains and fungi. The mechanism appears to involve the disruption of microbial cell membranes and the inhibition of essential metabolic pathways.

Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits tubulin polymerization; induces apoptosis
AntimicrobialEffective against certain bacteria and fungi
MechanismBinds to tubulin; disrupts cellular processes

Future Directions

Further research is necessary to fully elucidate the pharmacokinetics and pharmacodynamics of this compound. Key areas for future investigation include:

  • In Vivo Efficacy : Evaluating therapeutic potential in animal models.
  • Toxicology Studies : Assessing safety profiles and side effects associated with long-term use.
  • Structure–Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares core structural motifs with several sulfonamide-based derivatives reported in recent literature. Below is a detailed comparison based on substituents, synthetic yields, purity, and functional data (where available):

Table 1: Structural and Analytical Comparison

Compound Name / ID Core Structure Key Substituents Yield (%) Purity (%) Analytical Data (NMR/ESIMS) Source
Target Compound Pyridine-methanesulfonamide 6-furan-3-yl, N-(m-tolyl) N/A N/A Not reported N/A
(S)-N-(7-(2-(1-Amino-2-phenylethyl)... Pyridine-indazole-sulfonamide 3-methyl-3-(methylsulfonyl)butynyl, phenyl 51 >95 δ 7.52 (d, J = 7.2 Hz, 1H) [2]
Compound 19F (TFA salt) Pyridine-indazole-sulfonamide 3-hydroxy-3-methylbutynyl, 3,5-difluorophenyl N/A N/A MS (m/z) 574.4 [M+H]+ [6]
Nupafant (Modified) Imidazo-pyridine-sulfonamide Ethoxymethyl, 2-methylimidazo[4,5-c]pyridine N/A N/A Structural revision noted [7]
Compound 108 Pyrrole-carboxamide Trifluoromethylpyridinyl, triazolyl N/A 99.46–99.94 NMR/ESIMS consistent with analogs [1]

Substituent-Driven Functional Differences

  • Furan vs. These differences likely impact binding affinity to targets such as HIV-1 capsid proteins or kinase domains.

Research Findings and Functional Implications

  • Antiviral Activity : Compounds with pyridine-sulfonamide scaffolds, such as Compound 19F and GS-6207 analogs, exhibit potent inhibition of HIV-1 capsid assembly . The target compound’s furan substituent may enhance interactions with hydrophobic pockets in viral proteins, though this requires validation.
  • Enzyme Inhibition : Sulfonamide derivatives like Nupafant target phospholipase A2 , while the meta-tolyl group in the target compound could confer selectivity toward kinases or proteases due to its steric bulk.

Q & A

Basic: What synthetic routes are recommended for synthesizing this sulfonamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with the preparation of furan- and pyridine-containing intermediates. A common approach includes:

  • Step 1 : Coupling a furan-substituted pyridine derivative with a methylamine linker via nucleophilic substitution.
  • Step 2 : Sulfonylation using m-tolylmethanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
  • Characterization : Intermediates are validated using FTIR (to confirm sulfonamide S=O stretches at ~1150–1350 cm⁻¹) and 1H/13C NMR (to verify methylene bridges and aromatic protons). Purity is assessed via HPLC (>95% threshold) .

Basic: What spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • 1H NMR : Key signals include the methylene bridge (δ ~4.5 ppm, singlet) and furan protons (δ ~7.3–7.5 ppm, multiplet).
  • 13C NMR : The sulfonamide sulfur-linked carbon appears at δ ~55–60 ppm.
  • LCMS/ESIMS : Molecular ion peaks (e.g., [M+H]+) confirm molecular weight alignment with theoretical values.
  • IR Spectroscopy : Confirms sulfonamide functional groups (S=O asymmetric/symmetric stretches) .

Basic: What biological activities have been reported for this compound?

Preliminary studies on analogous sulfonamides suggest:

  • Antimicrobial Activity : Inhibition of bacterial folate synthesis pathways (IC50 ~10–50 μM in E. coli models).
  • Antiparasitic Potential : Disruption of Leishmania metabolic enzymes (e.g., trypanothione reductase) via competitive inhibition .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Heterocycle Modifications : Replacing furan with thiophene or pyrazole may enhance target binding.
  • Sulfonamide Substituents : Electron-withdrawing groups (e.g., nitro) on the m-tolyl ring improve enzyme inhibition potency.
  • Bioisosteric Replacement : Substituting the methylene linker with a carbonyl group alters pharmacokinetic properties (e.g., logP) .

Advanced: What experimental strategies resolve contradictions in biological data across studies?

  • Standardized Assays : Use uniform protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability.
  • Target Validation : Employ CRISPR knockouts to confirm enzyme-specific mechanisms.
  • Dose-Response Analysis : Compare EC50/IC50 values under identical conditions (pH, temperature) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
  • Catalyst Use : Pd/C or CuI accelerates coupling reactions (yield increases from 15% to >50%).
  • Temperature Control : Stepwise heating (40°C → 80°C) minimizes side-product formation .

Advanced: What analytical methods validate purity and stability under storage?

  • HPLC-DAD/MS : Detects degradation products (e.g., hydrolysis of sulfonamide to sulfonic acid).
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition onset >200°C).
  • Accelerated Stability Testing : 40°C/75% RH for 4 weeks predicts shelf-life .

Advanced: How does computational modeling support mechanistic studies?

  • Molecular Docking : Predicts binding poses with bacterial dihydropteroate synthase (DHPS) using AutoDock Vina.
  • MD Simulations : Reveal conformational stability of the sulfonamide-enzyme complex over 100 ns trajectories.
  • QSAR Models : Correlate logP and polar surface area with membrane permeability .

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